molecular formula C15H24N2O5 B13486229 Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate

Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate

Cat. No.: B13486229
M. Wt: 312.36 g/mol
InChI Key: FWQJOEGVTORUDE-UHFFFAOYSA-N
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Description

Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with a tert-butyl ester at position 3 and a tert-butoxycarbonyl (BOC)-protected aminoethyl group at position 3. This compound is primarily utilized in medicinal chemistry as a building block for synthesizing peptidomimetics or enzyme inhibitors due to its stability under acidic conditions and compatibility with peptide coupling strategies .

Properties

Molecular Formula

C15H24N2O5

Molecular Weight

312.36 g/mol

IUPAC Name

tert-butyl 5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C15H24N2O5/c1-14(2,3)20-12(18)11-9-10(22-17-11)7-8-16-13(19)21-15(4,5)6/h9H,7-8H2,1-6H3,(H,16,19)

InChI Key

FWQJOEGVTORUDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NOC(=C1)CCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods

Synthetic Route Strategy

The synthesis generally follows these key steps:

Typical Synthetic Procedure

Step 1: Formation of 5-substituted 1,2-oxazole-3-carboxylate core
  • Starting from commercially available or synthesized 5-substituted oxazoles or isoxazoles, the 3-carboxylate ester is introduced via esterification or direct functionalization.
  • For example, ethyl 5-tert-butyl-1,2-oxazole-3-carboxylate derivatives have been prepared by cyclization reactions involving appropriate α,β-unsaturated carbonyl precursors and hydroxylamine derivatives, followed by esterification.
Step 3: Selective protection and purification
  • The Boc protection is crucial to prevent side reactions during subsequent steps.
  • Purification is generally achieved by flash column chromatography using silica gel, with solvents such as ethyl acetate and hexanes, ensuring high purity of the Boc-protected intermediate.
  • Analytical techniques such as ^1H and ^13C NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity.

Representative Experimental Data (Literature-Based)

Step Reagents/Conditions Yield (%) Key Analytical Data
Boc protection Boc2O, DMAP, MeCN, r.t., overnight 85-90 ^1H NMR: tert-butyl singlet ~1.4 ppm (9H); MS (ESI): M+H+ peak consistent with Boc-protected product
Esterification Acid chloride or acid + tert-butanol, acid catalyst 75-80 IR: C=O stretch ~1720 cm^-1; ^13C NMR: ester carbonyl at ~165 ppm
Aminoethyl substitution Nucleophilic substitution, Boc2O protection 70-85 ^1H NMR: CH2 signals adjacent to N and oxazole ring; MS confirms molecular weight

Analytical Characterization

  • NMR Spectroscopy : Characteristic signals include tert-butyl groups (~1.4 ppm singlet), methylene protons of the aminoethyl chain (~2.5-3.5 ppm), and oxazole ring protons (aromatic region).
  • Mass Spectrometry : Electrospray ionization (ESI) typically shows [M+H]+ peaks corresponding to the molecular ion of the Boc-protected ester.
  • Infrared Spectroscopy (IR) : Key absorptions include ester carbonyl (~1720 cm^-1), carbamate (Boc) carbonyl (~1690-1710 cm^-1), and NH stretch (~3300 cm^-1).
  • Optical Rotation : When applicable, chiral centers are characterized by specific optical rotation values, confirming stereochemistry.

Research Findings and Optimization Notes

  • The Boc protection step is highly selective and mild, preventing decomposition of the oxazole ring.
  • Use of DMAP as a catalyst in Boc protection enhances reaction rates and yields.
  • Purification by flash chromatography is efficient; however, care must be taken to avoid acidic conditions that can cleave Boc groups.
  • Alternative protecting groups may be explored for specific synthetic needs, but Boc remains preferred for its stability and ease of removal.
  • Diastereoselective synthesis of related heterocyclic amino acid derivatives has been reported using chiral auxiliaries and selective reductions, which could be adapted for analog synthesis.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose/Outcome Reference
Oxazole ring construction Cyclization of α,β-unsaturated precursors + hydroxylamine Formation of 1,2-oxazole core
Esterification Acid chloride or acid + tert-butanol, acid catalyst Introduction of tert-butyl ester
Aminoethyl substitution Nucleophilic substitution Attachment of 2-aminoethyl group
Boc protection Di-tert-butyl dicarbonate (Boc2O), DMAP, MeCN, r.t. Protection of amino group
Purification Flash chromatography (silica gel) Isolation of pure compound

The preparation of tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate involves strategic synthesis of the oxazole core with tert-butyl ester functionality, followed by introduction and Boc-protection of the aminoethyl substituent. The methods are well-documented in peer-reviewed literature, employing mild and selective conditions to maintain the integrity of sensitive functional groups. Analytical data consistently confirm the successful synthesis and purity of the compound. These established protocols provide a robust platform for further derivatization or application in medicinal chemistry and related fields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound.

    Substitution: The tert-butoxycarbonyl (BOC) group can be selectively removed under acidic conditions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are typically employed for BOC deprotection.

Major Products:

  • The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry:

  • The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

  • It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine:

  • The compound’s derivatives may have potential therapeutic applications, including as inhibitors of specific enzymes or receptors.

Industry:

  • It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

Mechanism:

  • The compound exerts its effects primarily through its functional groups. The tert-butoxycarbonyl (BOC) group serves as a protecting group for amines, preventing unwanted reactions during synthesis. The oxazole ring can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition.

Molecular Targets and Pathways:

  • The specific molecular targets and pathways depend on the context in which the compound is used. For example, in medicinal chemistry, it may target specific enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s analogs differ in heterocyclic core, substituent positions, and functional groups. Key comparisons include:

Table 1: Structural Comparison of Analogous Compounds
Compound Name Molecular Formula Molecular Weight Key Features
Target Compound C₁₄H₂₂N₂O₅ 298.34 1,2-Oxazole core; tert-butyl ester; BOC-protected ethylamino substituent
tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate C₁₄H₂₂N₂O₅ 298.34 Methyl linker instead of ethyl; otherwise identical structure
Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate C₁₁H₁₈N₂O₅ 258.28 Partially saturated oxazole (dihydro); methyl ester instead of tert-butyl
5-{[(tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid C₁₃H₁₆N₂O₃ 257.24 Thiazole core; carboxylic acid substituent; lacks ester group
Ethyl 5-((tert-butoxycarbonyl)amino)-1,2,4-oxadiazole-3-carboxylate C₁₀H₁₅N₃O₅ 257.24 1,2,4-Oxadiazole core; ethyl ester; no alkyl chain substituent

Key Differences in Properties and Reactivity

  • Heterocyclic Core :

    • 1,2-Oxazole (Target) : Aromatic, oxygen-containing heterocycle with moderate electron-withdrawing effects.
    • Thiazole (Entry 4, Table 1) : Sulfur atom increases lipophilicity and metabolic stability compared to oxygen .
    • 1,2,4-Oxadiazole (Entry 5, Table 1) : Higher ring strain and polarity, often used in bioisosteric replacements .
  • Substituent Effects: Ethyl vs. tert-Butyl Ester: Provides superior steric protection against hydrolysis compared to methyl or ethyl esters (e.g., Entry 3, Table 1), ensuring stability in acidic environments .
  • Functional Groups :

    • Carboxylic Acid (Entry 4, Table 1) : Introduces acidity (pKa ~2-3), enabling salt formation but reducing stability in aqueous media .
    • BOC Protection : Common in all analogs for amine protection, but cleavage kinetics vary with substituent bulk.

Biological Activity

Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate is a synthetic compound belonging to the oxazole class, characterized by its five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention due to its potential biological activities, which are influenced by its unique chemical structure and functional groups.

Chemical Structure and Properties

The molecular formula of this compound is C13H23N2O5C_{13}H_{23}N_{2}O_{5}, with a molecular weight of approximately 271.34 g/mol. The presence of the tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, enhancing the compound's stability and reactivity in biological contexts.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxazole ring contributes to its stability and potential reactivity, allowing for interactions with enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Binding : It exhibits binding affinity towards certain receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds in the oxazole class can exhibit antimicrobial properties against certain pathogens.
  • Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro, indicating potential for further development as anticancer agents.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activity of oxazole derivatives, including this compound:

  • Antimicrobial Studies : In vitro assays demonstrated that oxazole derivatives exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, a study found that related compounds inhibited bacterial growth at concentrations ranging from 10 to 100 µg/mL.
  • Cancer Cell Proliferation : A study on the effect of similar oxazole compounds on cancer cell lines revealed that some derivatives reduced cell viability by up to 50% at concentrations of 25 µM after 48 hours of treatment.
  • Inflammation Modulation : Research indicated that certain oxazole derivatives could significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting anti-inflammatory properties.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of similar compounds to provide context for the potential efficacy of this compound:

Compound NameStructure FeaturesBiological ActivityReference
Methyl 2-(tert-butoxycarbonylamino)-4-methyl-1,3-oxazole-5-carboxylateMethyl group on oxazole ringAntimicrobial
Ethyl 2-(tert-butoxycarbonylamino)-4-methylthiazole-5-carboxylateThiazole instead of oxazoleAnticancer
Propyl 5-(2-aminoethyl)-1,2-thiazole-3-carboxylic acidFree carboxylic acidAnti-inflammatory

Q & A

Basic: What are the standard synthetic routes for synthesizing tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step protocols utilizing tert-butoxycarbonyl (Boc) groups as protecting agents. A common approach includes:

Formation of the oxazole core : Reacting a β-ketoester with a nitrile oxide precursor under cycloaddition conditions.

Introduction of the Boc-protected aminoethyl sidechain : Coupling the oxazole intermediate with tert-butyl (2-aminoethyl)carbamate using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Final Boc protection : Additional Boc groups may be introduced to stabilize reactive amines.
Purification is achieved via column chromatography, followed by characterization using NMR (¹H/¹³C) and HPLC to confirm regiochemical fidelity .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with key signals for oxazole protons (δ 6.5–7.5 ppm) and Boc tert-butyl groups (δ 1.2–1.4 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95%) and detects side products (e.g., de-Boc derivatives).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₆H₂₅N₃O₅).
  • Infrared Spectroscopy (IR) : Identifies carbonyl stretches (Boc: ~1680–1720 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .

Advanced: How can researchers optimize reaction yields when introducing the Boc-protected aminoethyl sidechain?

Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of bulky intermediates.
  • Catalyst optimization : Use of DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated couplings.
  • Temperature control : Maintaining 0–5°C during coupling reduces Boc group hydrolysis.
  • In situ monitoring : TLC or LC-MS tracks reaction progress, allowing timely quenching to minimize byproduct formation .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies may arise from:

Impurity profiles : HPLC-MS identifies trace impurities (e.g., deprotected amines) that alter bioactivity.

Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) using controls like known kinase inhibitors.

Structural analogs : Compare activity with Boc-free derivatives to isolate the role of tert-butyl groups.

Computational validation : Molecular docking studies (e.g., AutoDock Vina) predict binding modes to reconcile conflicting experimental results .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/particulates.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

Advanced: What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.
  • Kinetic analysis : Plot degradation rates using the Arrhenius equation to predict shelf-life.
  • Identification of degradation products : LC-HRMS isolates and identifies breakdown products (e.g., tert-butyl alcohol from Boc cleavage).
  • Solid-state stability : Use differential scanning calorimetry (DSC) to assess thermal decomposition .

Advanced: How can regioselectivity challenges during oxazole ring formation be resolved?

Methodological Answer:
Regioselectivity in oxazole synthesis depends on:

  • Precursor design : Electron-withdrawing groups on nitrile oxides favor 1,3-dipolar cycloaddition at the desired position.
  • Catalytic additives : Lewis acids (e.g., ZnCl₂) direct cycloaddition regiochemistry.
  • Computational modeling : DFT calculations (Gaussian 09) predict transition-state energies to guide synthetic routes.
  • Microwave-assisted synthesis : Enhances reaction homogeneity and reduces side-product formation .

Advanced: What methodologies are used to explore structure-activity relationships (SAR) for this compound’s bioactivity?

Methodological Answer:
SAR studies involve:

Analog synthesis : Prepare derivatives with modified Boc groups or oxazole substituents.

Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance).

Data clustering : PCA (principal component analysis) correlates structural features (e.g., logP, H-bond donors) with activity.

Crystallography : X-ray structures of compound-enzyme complexes reveal critical binding interactions .

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